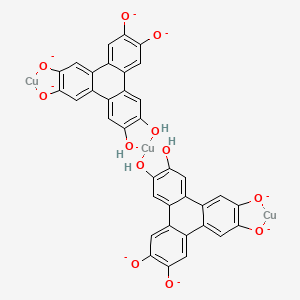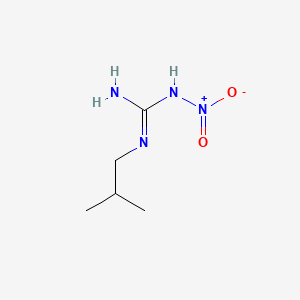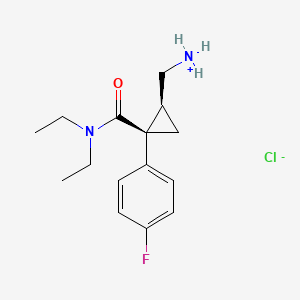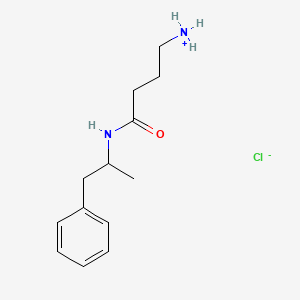
4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride is a chemical compound with a complex structure that includes an azanium ion and a chloride ion. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride typically involves the reaction of 4-oxo-4-(1-phenylpropan-2-ylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In industrial settings, the production of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(1-phenylpropan-2-ylamino)butanoic acid
- 4-oxo-4-(1-phenylpropan-2-ylamino)butylamine
Uniqueness
Compared to similar compounds, [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride has unique properties due to the presence of the azanium ion. This gives it distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
14379-19-2 |
|---|---|
Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(15-13(16)8-5-9-14)10-12-6-3-2-4-7-12;/h2-4,6-7,11H,5,8-10,14H2,1H3,(H,15,16);1H |
InChI Key |
WDDVWAOEVHIUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CCC[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


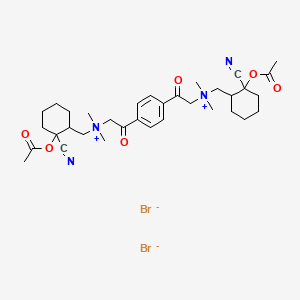
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

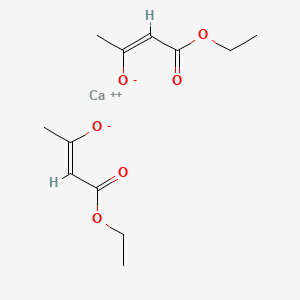
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
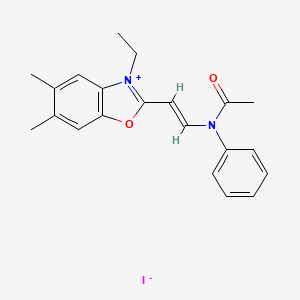
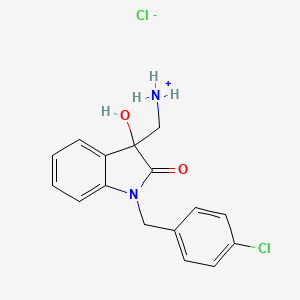
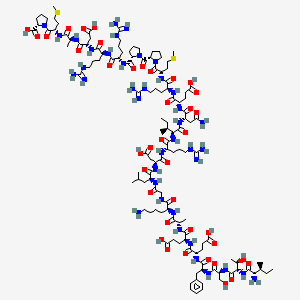
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

